![molecular formula C24H14F3N3O4 B3591065 N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]-5-[4-(trifluoromethoxy)phenyl]furan-2-carboxamide](/img/structure/B3591065.png)
N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]-5-[4-(trifluoromethoxy)phenyl]furan-2-carboxamide
Descripción general
Descripción
N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]-5-[4-(trifluoromethoxy)phenyl]furan-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of pyridine, benzoxazole, and furan rings, along with a trifluoromethoxy phenyl group, making it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]-5-[4-(trifluoromethoxy)phenyl]furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the pyridine and benzoxazole rings, followed by their coupling with the furan ring. The trifluoromethoxy phenyl group is then introduced through a substitution reaction. Common reagents used in these reactions include trifluoromethoxybenzene, furan-2-carboxylic acid, and various catalysts to facilitate the coupling and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of automated reactors and continuous flow systems can also enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]-5-[4-(trifluoromethoxy)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethoxy phenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with various functional groups replacing the trifluoromethoxy group.
Aplicaciones Científicas De Investigación
N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]-5-[4-(trifluoromethoxy)phenyl]furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]-5-[4-(trifluoromethoxy)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group, used in the production of pharmaceuticals.
Cetylpyridinium chloride: A compound structurally similar to N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]-5-[4-(trifluoromethoxy)phenyl]furan-2-carboxamide, used as an antimicrobial agent.
Uniqueness
This compound is unique due to its combination of pyridine, benzoxazole, and furan rings, along with the trifluoromethoxy phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)-5-[4-(trifluoromethoxy)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14F3N3O4/c25-24(26,27)34-17-6-3-14(4-7-17)19-9-10-21(32-19)22(31)29-16-5-8-20-18(12-16)30-23(33-20)15-2-1-11-28-13-15/h1-13H,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSRMHCLVCCOMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(O4)C5=CC=C(C=C5)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![METHYL 2-{2-[2-(4-CHLOROPHENOXY)-2-METHYLPROPANAMIDO]-1,3-THIAZOL-5-YL}ACETATE](/img/structure/B3591004.png)
![1-[1-BENZYL-4-(4-BENZYLPIPERAZINO)-6-METHYL-2-THIOXO-1,2-DIHYDRO-5-PYRIMIDINYL]-1-ETHANONE](/img/structure/B3591010.png)
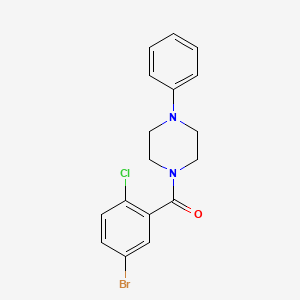
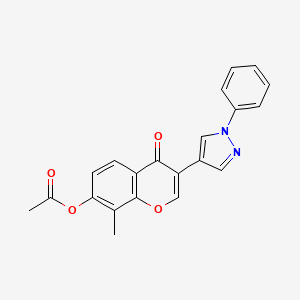
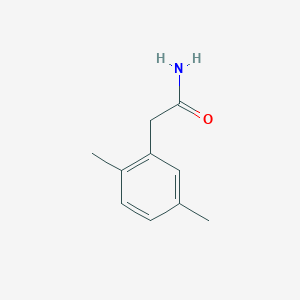
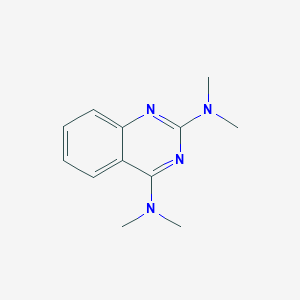
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B3591040.png)
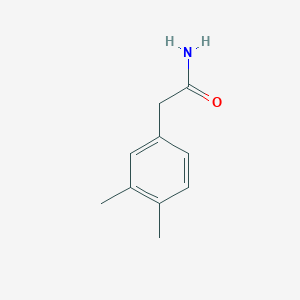
![N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-(2-methylpropoxy)benzamide](/img/structure/B3591048.png)
![N-[2-(4-bromophenyl)benzotriazol-5-yl]pyridine-3-carboxamide](/img/structure/B3591049.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2-methylpropanamide](/img/structure/B3591053.png)
![4-{1-[(2,6-Dichlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}-1,2,5-oxadiazol-3-amine](/img/structure/B3591057.png)
![5-(4-Fluorophenyl)-N-[4-(piperidin-1-YL)phenyl]furan-2-carboxamide](/img/structure/B3591073.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B3591077.png)
